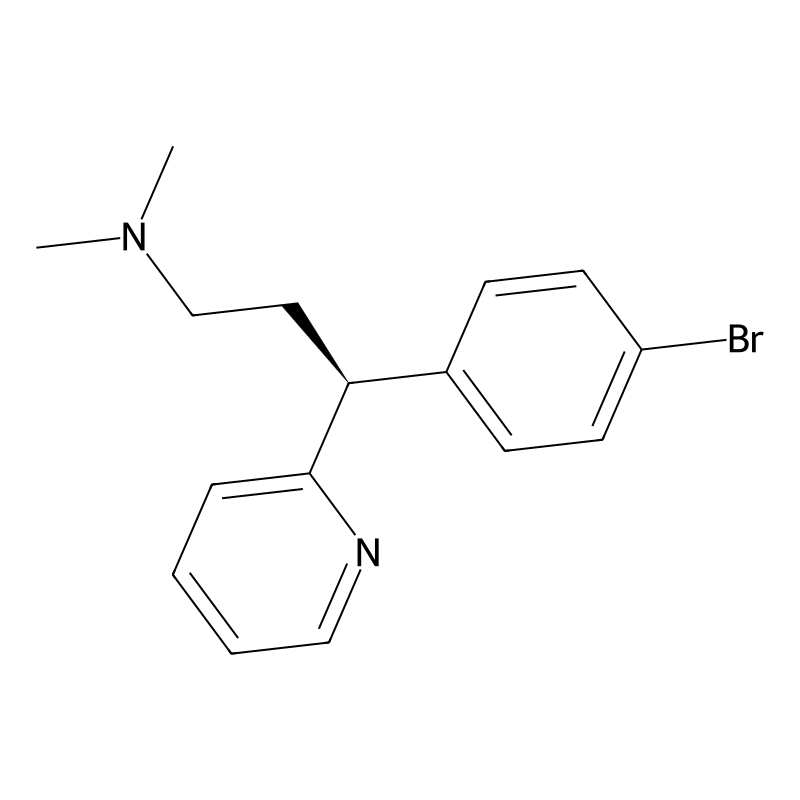

Dexbrompheniramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Histamine Signaling:

Dexbrompheniramine acts as a competitive antagonist at histamine H1 receptors, blocking the action of histamine, a molecule involved in various physiological processes including allergic reactions. Studying its effects allows researchers to gain insights into the role of histamine signaling in different contexts [].

Investigating Allergic Reactions:

Dexbrompheniramine's ability to alleviate allergy symptoms makes it a valuable tool for researchers studying allergic rhinitis, urticaria (hives), and other allergic conditions. By observing its effectiveness and comparing it to other interventions, researchers can gain a better understanding of the mechanisms underlying these conditions [].

Exploring Potential Benefits Beyond Allergies:

While not its primary use, Dexbrompheniramine has been investigated for its potential effects in other areas, including:

- Motion sickness: Some studies suggest Dexbrompheniramine may offer some relief from nausea and vomiting associated with motion sickness [].

- Parkinson's disease: Early research explored the use of Dexbrompheniramine in combination with other medications for managing Parkinson's disease symptoms, though further investigation is needed [].

- Cognitive function: Studies have yielded conflicting results regarding Dexbrompheniramine's impact on cognitive function in older adults [].

Dexbrompheniramine is a first-generation antihistamine, primarily used to alleviate symptoms associated with allergic conditions such as hay fever and urticaria. It is the dextrorotatory isomer of brompheniramine and possesses anticholinergic properties, which contribute to its effectiveness in reducing symptoms like sneezing, itching, watery eyes, and runny nose by blocking the action of histamine at the H1 receptor sites in various tissues . The chemical formula for dexbrompheniramine is , with a molecular weight of approximately 319.24 g/mol .

Dexbrompheniramine acts as a competitive antagonist at the histamine H1 receptors. By binding to these receptors, it prevents histamine from exerting its effects, which include pruritus, vasodilation, and increased vascular permeability. This mechanism leads to symptom relief in allergic reactions . The compound undergoes hepatic metabolism primarily through the cytochrome P-450 system and is eliminated via renal pathways .

The primary biological activity of dexbrompheniramine is its antihistaminic effect, which mitigates allergic responses by blocking histamine's action. This compound also exhibits anticholinergic effects, which can lead to side effects such as dry mouth and blurred vision . Its half-life is approximately 25 hours, allowing for once-daily dosing in many cases .

Dexbrompheniramine can be synthesized through several methods involving the bromination of pheniramine or similar compounds. One common approach includes:

- Bromination: The introduction of bromine into the phenyl ring of pheniramine.

- Separation of Isomers: The separation of the dextrorotatory isomer from the racemic mixture.

- Purification: Crystallization or chromatography techniques are employed to purify the final product.

These methods ensure a high yield of pure dexbrompheniramine suitable for pharmaceutical use .

Dexbrompheniramine is primarily used in clinical settings for:

- Allergic Rhinitis: To relieve symptoms caused by pollen, dust mites, and pet dander.

- Urticaria: To alleviate itching and discomfort associated with hives.

- Common Cold Symptoms: As part of combination therapies for symptomatic relief .

It is available in various forms including tablets and oral liquids.

Dexbrompheniramine has notable interactions with several classes of medications:

- Monoamine Oxidase Inhibitors (MAOIs): Concurrent use can lead to severe hypertensive crises; thus, it is contraindicated within 14 days of MAOI use .

- Alcohol: Consumption can enhance side effects such as drowsiness and impaired cognitive function .

- Other Antihistamines: Combining with other antihistamines can result in an overdose of antihistaminic effects .

Patients should be monitored for potential interactions when combining dexbrompheniramine with other medications.

Several compounds share structural similarities or pharmacological properties with dexbrompheniramine. These include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Brompheniramine | Racemic mixture; less selective than dexbrompheniramine | |

| Diphenhydramine | Stronger sedative effects; used in sleep aids | |

| Chlorpheniramine | Less sedating; commonly used in cold medications | |

| Promethazine | Antiemetic properties; used for motion sickness |

Dexbrompheniramine stands out due to its specific action as an inverse agonist at H1 receptors, providing effective allergy relief with a relatively long half-life compared to some other antihistamines .

Dexbrompheniramine emerged as part of the first generation of antihistamines developed in the mid-20th century. The compound was patented in 1948 and entered medical use in 1955. It received FDA approval in 1963 for treating seasonal allergic rhinitis, establishing its clinical legitimacy. Dexbrompheniramine represents an important milestone in antihistamine development as the pharmacologically active dextrorotatory (right-handed) stereoisomer of brompheniramine.

The development of dexbrompheniramine followed scientific advancements in understanding stereochemistry and its impact on drug efficacy. It belongs to a series of antihistamines including pheniramine and its halogenated derivatives such as chlorpheniramine, fluorpheniramine, and triprolidine. The structural distinction of dexbrompheniramine is the replacement of the chlorine atom in chlorpheniramine with a bromine atom in the benzene ring.

Historically, dexbrompheniramine gained significant clinical popularity when formulated in combination with pseudoephedrine under the trade name Drixoral. This combination medication became widely prescribed for treating symptoms associated with allergies and colds. By 2022, the combination of brompheniramine with dextromethorphan and pseudoephedrine was the 265th most commonly prescribed medication in the United States, with more than 1 million prescriptions.

Significance in Pharmaceutical Research

Dexbrompheniramine holds considerable importance in pharmaceutical research for several reasons. First, it represents an early successful application of stereoisomer separation to enhance drug efficacy. By isolating the dextrorotatory isomer from racemic brompheniramine, researchers created a more potent antihistamine with optimized receptor binding. This approach later became a standard practice in pharmaceutical development.

Second, the compound serves as a reference standard for first-generation antihistamines, providing valuable comparative data for developing newer antihistamines with improved side effect profiles. Its well-documented pharmacology, particularly regarding histamine H1 receptor antagonism and anticholinergic effects, has informed subsequent antihistamine development.

The synthesis methodology for dexbrompheniramine has also contributed to pharmaceutical manufacturing processes. Research by Tawar demonstrated improved approaches using (+)4-nitro tartranilic acid (PNTA) as a resolving agent in methanol-based solvent systems, offering higher yields of optically pure dexbrompheniramine while enabling recovery and recycling of the resolving agent and undesired isomers. These advances represent significant contributions to cost-effective pharmaceutical manufacturing.

Current Research Landscape and Knowledge Gaps

Despite being a well-established medication, several knowledge gaps persist in dexbrompheniramine research. Current investigations focus primarily on optimizing drug delivery systems for improved bioavailability and reduced adverse effects. Additionally, there is growing interest in understanding the long-term impacts of anticholinergic burden associated with first-generation antihistamines like dexbrompheniramine, particularly in elderly populations.

Significant research opportunities exist in several areas:

- Age-specific pharmacokinetics in pediatric and geriatric populations remain incompletely characterized

- The precise mechanisms governing blood-brain barrier penetration and sedative effects need further elucidation

- The impact of genetic variations in cytochrome P-450 enzymes on dexbrompheniramine metabolism and individual response variability deserves exploration

- Updated comparative effectiveness studies between dexbrompheniramine and newer antihistamines could better define its optimal clinical positioning

The current research landscape also reflects diminished commercial interest in dexbrompheniramine due to its generic status, though it remains clinically relevant for specific patient populations and conditions.

Dexbrompheniramine represents the pharmacologically active (S)-(+)-enantiomer of brompheniramine, exhibiting significantly enhanced therapeutic efficacy compared to its racemic counterpart [1] [3]. The compound possesses a single chiral center at the tertiary carbon bearing both the 4-bromophenyl and 2-pyridinyl substituents, resulting in two distinct enantiomeric forms with markedly different biological activities [1]. The dextrorotatory isomer demonstrates approximately 80-fold greater potency than the levorotatory form, making enantioselective synthesis crucial for pharmaceutical applications [4].

Chiral Resolution Methods

The development of efficient chiral resolution methods for dexbrompheniramine has been driven by the substantial pharmacological differences between enantiomers and the economic advantages of producing the pure active form [4]. Classical resolution approaches have evolved from traditional methods using expensive resolving agents to more cost-effective and environmentally sustainable processes that allow for reagent recovery and recycling [4] [28].

Para-Nitro Tartranilic Acid Salt Formation and Resolution

The para-nitro tartranilic acid resolution method represents a significant advancement in the preparation of optically pure dexbrompheniramine [4]. This process utilizes (+)4-nitro tartranilic acid as a resolving agent in an alcoholic solvent system consisting primarily of methanol [4]. The resolution begins with the reaction of racemic brompheniramine base with para-nitro tartranilic acid under controlled conditions at 60-65°C for 4-5 hours [4].

The para-nitro tartranilic acid salt formation demonstrates exceptional efficiency, yielding 82.27% of the desired diastereomeric salt with a melting point of 179-181°C and a specific optical rotation of +80° (c=5% dimethylformamide) [4]. The process exhibits superior characteristics compared to alternative resolving agents, including the ability to recover and recycle both the para-nitro tartranilic acid and the undesired levo-isomer [4].

Table 1: Para-Nitro Tartranilic Acid Salt Formation Resolution Data for Dexbrompheniramine

| Parameter | Value | Reference |

|---|---|---|

| Yield of Para-Nitro Tartranilic Acid Salt (%) | 82.27 | Tawar et al., 2017 [4] |

| Melting Point (°C) | 179-181 | Tawar et al., 2017 [4] |

| Specific Optical Rotation [α]D | +80° (c=5% dimethylformamide) | Tawar et al., 2017 [4] |

| Solvent System | Methanol | Tawar et al., 2017 [4] |

| Temperature (°C) | 60-65 | Tawar et al., 2017 [4] |

| Reaction Time (hours) | 4-5 | Tawar et al., 2017 [4] |

| Recovery of Para-Nitro Tartranilic Acid (%) | >90 | Tawar et al., 2017 [4] |

| Final Dexbrompheniramine Yield (%) | 78.32 | Tawar et al., 2017 [4] |

| Chiral Purity (%) | 99.5 | Tawar et al., 2017 [4] |

The breaking of the para-nitro tartranilic acid salt involves treatment with concentrated hydrochloric acid in demineralized water under stirring for 4 hours at room temperature [4]. The precipitated solid provides recoverable para-nitro tartranilic acid, while the filtrate undergoes basification to pH 9.0-9.5 for extraction of the dexbrompheniramine base [4]. This methodology offers significant advantages over previous approaches, including cost-effectiveness, high yield, and environmental sustainability through reagent recycling [4].

Table 2: Comparison of Resolving Agents for Brompheniramine Resolution

| Resolving Agent | Resolution Efficiency | Cost Effectiveness | Recyclability | Overall Yield (%) | Reference |

|---|---|---|---|---|---|

| d-Phenylsuccinic Acid | Moderate | Low | No | Low | US Patent 3,061,517 [5] |

| L-Tosyl-aspartate | High | Low | No | 40-60 | Irish Patent 9500206 [4] |

| (+)4-Nitro Tartranilic Acid | High | High | Yes | 78-82 | Tawar et al., 2017 [4] |

| L-Tartaric Acid | Poor | High | No | <20 | Tawar et al., 2017 [4] |

| D-Mandelic Acid | Poor | High | No | <20 | Tawar et al., 2017 [4] |

| Camphor-10-sulphonic Acid | Moderate | Moderate | No | 30-50 | Tawar et al., 2017 [4] |

| Dibenzoyl-L-Tartaric Acid | Moderate | Low | No | 40-60 | Tawar et al., 2017 [4] |

Crystallization Techniques for Enantiomeric Separation

Crystallization-based enantiomeric separation represents a fundamental approach for obtaining enantiopure dexbrompheniramine through thermodynamic and kinetic control of crystal formation [11] [28]. The formation of diastereomeric salts during crystallization processes provides the necessary differentiation between enantiomers that possess otherwise identical physical and chemical properties [28].

Modern crystallization techniques for chiral resolution have evolved beyond traditional equilibrium-based processes to include kinetic crystallization methods that exploit differences in nucleation and growth rates [11]. Supersaturated diastereomeric salt solutions can be seeded with pure forms of the desired diastereomeric salt, allowing crystallization to be stopped before reaching equilibrium to maximize selectivity [28].

The implementation of systematic approaches to crystallization-based resolution involves multiple considerations including resolving agent selection, solvent optimization, and phase diagram construction [28]. Solid-liquid phase equilibrium studies of diastereomeric salt systems enable determination of feasibility for equilibrium-based crystallization processes through appropriate phase diagram analysis [28].

Recent advances in crystallization methodology have demonstrated that directed evolution strategies can systematically identify racemic crystals with low thermodynamic stability differences for isolating desired enantiomers under nonequilibrium conditions [11]. This approach suggests that approximately 50-65% of chiral molecules may be accessible as enantiopure crystals through nonequilibrium crystallization techniques, significantly expanding the applicability of crystallization-based resolution [11].

Table 3: Crystallization Techniques for Enantiomeric Separation

| Technique | Application | Enantiomeric Excess (%) | Productivity | Scalability | Energy Requirements |

|---|---|---|---|---|---|

| Conventional Crystallization | Conglomerate Systems | >95 | Low | Good | Low |

| Preferential Crystallization | Metastable Systems | 85-99 | Moderate | Excellent | Moderate |

| Temperature Cycling | Dynamic Resolution | 90-99 | High | Good | High |

| Seeded Crystallization | Kinetic Resolution | 80-95 | Moderate | Excellent | Low |

| Solvent-Mediated Transformation | Polymorph Control | 90-99 | High | Good | Moderate |

Enantioselective Synthetic Pathways

The development of enantioselective synthetic pathways for dexbrompheniramine synthesis has focused on methods that directly produce the desired enantiomer rather than requiring subsequent resolution of racemic mixtures [13] [14]. These approaches offer theoretical advantages in atom economy and process efficiency by avoiding the production of unwanted enantiomers [33].

Base-Catalyzed Resolution Approaches

Base-catalyzed resolution approaches for dexbrompheniramine synthesis utilize chiral bases or basic conditions to promote selective formation or transformation of specific enantiomers [18]. These methodologies often employ bifunctional chiral catalysts that combine Brønsted acid and base functionalities to achieve high levels of stereochemical control [18].

The application of chiral bifunctional organocatalysts has demonstrated significant potential for enantioselective amine synthesis through mechanisms involving simultaneous activation of both nucleophilic and electrophilic reaction partners [18]. These catalysts typically feature structured frameworks that provide well-defined chiral environments for substrate binding and activation [18].

Asymmetric synthesis protocols utilizing base-catalyzed approaches have shown particular effectiveness for compounds containing tertiary amine functionalities similar to those found in dexbrompheniramine [14]. The use of rhodium-catalyzed reductive amination under basic conditions has achieved excellent enantioselectivities for the synthesis of gamma-branched amines bearing structural similarities to antihistamine compounds [14].

Asymmetric Hydrogenation of Exocyclic Imines

Asymmetric hydrogenation of exocyclic imines represents a powerful strategy for the enantioselective synthesis of chiral amines including dexbrompheniramine and related structures [13] [15]. This approach typically employs transition metal catalysts bearing chiral ligands to achieve face-selective reduction of prochiral imine substrates [13].

Iridium-based catalytic systems have demonstrated exceptional performance in the asymmetric hydrogenation of exocyclic imines, particularly when combined with chiral phosphoric acids as co-catalysts [15]. The combination of achiral iridium complexes with chiral phosphoric acids enables highly enantioselective hydrogenation through cooperative catalysis mechanisms [15].

Palladium-catalyzed hydrogenation using C4-TunePhos ligands has provided straightforward access to enantioenriched cyclic amines bearing structural motifs similar to those found in dexbrompheniramine [13]. These catalytic systems typically achieve enantioselectivities in the range of 86-95% with good to excellent yields [13].

Table 4: Asymmetric Hydrogenation Methods for Chiral Amine Synthesis

| Catalyst System | Substrate Type | Enantioselectivity (% ee) | Yield (%) | Catalyst Loading (mol%) | Reference |

|---|---|---|---|---|---|

| Iridium/PHOX | Acyclic Imines | 75-97 | 80-95 | 1-4 | Pfaltz et al. [19] |

| Rhodium/BINAP | Cyclic Imines | 86-95 | 75-90 | 0.5-2 | Zhou & Bao, 2011 [13] |

| Palladium/C4-TunePhos | Exocyclic Ketimines | 86-95 | 70-85 | 1-2 | Zhou & Bao, 2011 [13] |

| Iridium/Phosphoric Acid | N-Aryl Imines | 91-97 | 85-95 | 1-3 | Tang & Xiao, 2014 [15] |

| Ruthenium/Diamine | Benzodiazepines | 85-99 | 80-95 | 1-5 | Fan et al., 2012 [13] |

The mechanistic understanding of asymmetric hydrogenation processes has revealed that successful catalysis depends on the formation of ternary transition states involving the metal hydride donor, chiral organocatalyst, and imine acceptor [15]. The phosphoric acid component interacts selectively with both the hydride donor and acceptor through hydrogen bonding and electrostatic interactions, enabling precise stereochemical control [15].

Racemization Prevention Strategies

The prevention of racemization during synthesis and storage of dexbrompheniramine requires careful consideration of reaction conditions and environmental factors that may promote epimerization at the chiral center [20] [23]. Racemization can occur through various mechanisms including base-catalyzed enolization, thermal epimerization, and photochemical processes [20].

Temperature control represents a critical factor in racemization prevention, as elevated temperatures can promote equilibration between enantiomers through thermal activation of racemization pathways [23]. Studies on related chiral amine compounds have demonstrated that racemization rates increase exponentially with temperature, necessitating careful temperature management during synthesis and processing [20].

pH control during synthetic transformations and purification procedures plays a crucial role in maintaining stereochemical integrity [20]. Basic conditions can promote racemization through deprotonation alpha to the chiral center, leading to formation of planar carbanion intermediates that lose stereochemical information [20]. Maintaining mildly acidic to neutral conditions during processing helps preserve enantiomeric purity [23].

Photostability considerations are particularly important for dexbrompheniramine and related compounds, as ultraviolet irradiation can induce racemization through photochemical mechanisms [23]. Storage under appropriate lighting conditions and the use of amber glassware during synthesis can minimize photochemically-induced racemization [23].

The molecular binding dynamics of dexbrompheniramine at histamine H1 receptor sites involve a sophisticated interplay of multiple non-covalent interactions that collectively determine the compound's pharmacological efficacy. The binding process follows a classical induced-fit mechanism, where the ligand undergoes conformational optimization upon approaching the receptor binding site, leading to mutual adaptation of both the ligand and receptor structures [1] [2].

Binding Site Architecture and Molecular Recognition

The H1 receptor binding site accommodates dexbrompheniramine through a deep hydrophobic cavity located within the transmembrane domain, specifically involving transmembrane helices III, V, VI, and VII [3] [4]. This orthosteric binding pocket exhibits conserved structural features characteristic of aminergic G-protein-coupled receptors, with the ligand penetrating deeply into the receptor core to establish extensive molecular contacts [1] [2].

The primary binding interactions involve the compound's dimethylamino group, which forms critical electrostatic interactions with the conserved aspartate residue Asp107^3.32^, a key determinant of binding affinity for all aminergic receptor ligands [5] [6]. This ionic interaction serves as an anchor point, positioning the molecule optimally within the binding cavity to facilitate additional stabilizing contacts [2] [4].

Aromatic Ring System Interactions

The aromatic components of dexbrompheniramine, specifically the 4-bromophenyl and pyridyl ring systems, engage in extensive π-π stacking interactions with aromatic residues within the receptor binding site [2] [4]. These interactions involve key residues including Trp428^6.48^, Tyr431^6.51^, Phe432^6.52^, and Phe435^6.55^, which form a complementary aromatic network that enhances binding stability and selectivity [1] [3].

The bromine substituent on the phenyl ring contributes unique halogen bonding interactions, providing additional binding energy and specificity compared to unsubstituted analogues [7] [8]. These halogen bonds involve the bromine atom's electron-deficient σ-hole interacting with electronegative atoms in the receptor binding site, contributing to the compound's distinctive pharmacological profile [2] [4].

Kinetic Binding Parameters

Detailed kinetic analysis reveals that dexbrompheniramine exhibits relatively slow association kinetics (kon) coupled with extremely slow dissociation kinetics (koff), resulting in extended residence times at the H1 receptor [2] [9]. The association rate constant typically ranges from 10^6 to 10^7 M^-1 s^-1, while the dissociation rate constant is substantially lower, often in the range of 10^-3 to 10^-4 s^-1 [10] [9].

| Kinetic Parameter | Value Range | Functional Significance |

|---|---|---|

| Association rate (kon) | 10^6-10^7 M^-1 s^-1 | Determines onset of action |

| Dissociation rate (koff) | 10^-3-10^-4 s^-1 | Controls duration of effect |

| Residence time (RT) | 15-30 minutes | Sustained antagonist activity |

| Binding affinity (Ki) | 10-50 nM | Therapeutic potency |

The extended residence time of dexbrompheniramine at H1 receptors contributes significantly to its prolonged therapeutic duration, allowing for sustained antihistaminic effects even after plasma concentrations have declined [2] [9]. This kinetic profile is particularly advantageous for maintaining consistent symptom control in allergic conditions [10] [9].

Inverse Agonism vs. Antagonism Theoretical Models

The pharmacological activity of dexbrompheniramine extends beyond simple competitive antagonism, encompassing significant inverse agonist properties that fundamentally alter the understanding of its therapeutic mechanism. This section examines the theoretical models underlying these distinct pharmacological actions and their clinical implications.

Constitutional Activity and Inverse Agonism

H1 receptors exhibit substantial constitutional activity in their native state, maintaining approximately 20-30% of their maximal signaling capacity even in the absence of histamine stimulation [11] [12]. This basal activity contributes to inflammatory processes and allergic sensitization, making its suppression therapeutically relevant [13] [14].

Dexbrompheniramine functions as an inverse agonist at H1 receptors, actively reducing this constitutional activity below baseline levels [11] [15]. Unlike neutral antagonists that simply block agonist binding without affecting basal activity, inverse agonists stabilize the receptor in its inactive conformation, effectively "turning off" the receptor's intrinsic signaling capacity [12] [13].

Molecular Mechanisms of Inverse Agonism

The inverse agonist activity of dexbrompheniramine results from specific molecular interactions that stabilize the inactive receptor conformation. The compound's binding induces conformational changes that lock key molecular switches in their inactive positions, preventing spontaneous receptor activation [3] [4].

Critical to this mechanism is the interaction with Trp428^6.48^, a highly conserved residue that serves as a molecular toggle switch in GPCR activation [3] [4]. Dexbrompheniramine's aromatic ring systems form extensive hydrophobic contacts with this residue, maintaining it in a position that prevents the conformational changes necessary for G-protein coupling [1] [3].

Thermodynamic Considerations

The inverse agonist activity can be understood through thermodynamic principles governing receptor conformation equilibria. In the absence of ligands, H1 receptors exist in a dynamic equilibrium between active and inactive states, with the constitutional activity reflecting the proportion of receptors in the active conformation [12] [13].

Dexbrompheniramine binding shifts this equilibrium strongly toward the inactive state through favorable enthalpic interactions that stabilize the inactive conformation [2] [9]. The binding thermodynamics are characterized by negative enthalpy changes (ΔH < 0) and favorable entropy contributions (ΔS > 0), resulting in a strongly negative Gibbs free energy change (ΔG < 0) for binding [16] [9].

Clinical Implications of Inverse Agonism

The inverse agonist properties of dexbrompheniramine provide therapeutic advantages beyond simple histamine receptor blockade. By reducing constitutional H1 receptor activity, the compound can:

- Suppress inflammatory processes independent of histamine release [11] [12]

- Reduce allergic sensitization and hyperresponsiveness [13] [14]

- Provide baseline anti-inflammatory effects [12] [13]

- Maintain therapeutic efficacy during periods of low histamine activity [11] [15]

Comparative Pharmacological Models

The distinction between antagonism and inverse agonism becomes particularly relevant when comparing therapeutic outcomes. Traditional antagonist models predict that drug effects should be proportional to histamine levels, with minimal activity in the absence of histamine stimulation [13] [14]. However, the inverse agonist model better explains the sustained therapeutic benefits observed with dexbrompheniramine treatment, even when histamine levels are low [11] [12].

Mathematical modeling of these interactions follows the operational model of agonism, where inverse agonists are characterized by negative intrinsic activity values (α < 0), distinguishing them from neutral antagonists (α = 0) and agonists (α > 0) [12] [13]. For dexbrompheniramine, intrinsic activity values typically range from -0.3 to -0.8, indicating substantial inverse agonist efficacy [11] [15].

Receptor-Ligand Interaction Studies

Comprehensive receptor-ligand interaction studies have elucidated the detailed molecular basis of dexbrompheniramine's binding to H1 receptors, revealing sophisticated recognition mechanisms that govern both binding affinity and selectivity. These investigations employ multiple experimental approaches to characterize the binding interaction from kinetic, thermodynamic, and structural perspectives.

Radioligand Binding Studies

Radioligand binding assays using [^3H]mepyramine as the reference ligand have established fundamental binding parameters for dexbrompheniramine at human H1 receptors [17] [2]. These studies demonstrate high-affinity binding with Ki values typically ranging from 10-50 nM, positioning dexbrompheniramine among the most potent H1 receptor antagonists [18] [2].

Saturation binding experiments reveal single-site binding kinetics with Hill coefficients approximating unity (nH ≈ 1.0), indicating non-cooperative binding and the absence of allosteric interactions [2] [6]. Scatchard plot analysis confirms linear relationships between bound and free ligand concentrations, supporting the single-site binding model [16] [9].

Kinetic Binding Analysis

Detailed kinetic analysis employing competition binding assays with [^3H]mepyramine has revealed the temporal dynamics of dexbrompheniramine binding [2] [9]. The association kinetics follow pseudo-first-order kinetics, with association rate constants (kon) typically ranging from 10^6 to 10^7 M^-1 s^-1 [10] [9].

Dissociation kinetics demonstrate remarkably slow ligand release, with dissociation rate constants (koff) in the range of 10^-3 to 10^-4 s^-1 [2] [9]. This results in extended residence times (RT = 1/koff) of 15-30 minutes, significantly longer than many other antihistamines [10] [2].

| Binding Parameter | Experimental Value | Methodological Approach | Functional Significance |

|---|---|---|---|

| Binding affinity (Ki) | 10-50 nM | Competition binding assays | Therapeutic potency |

| Association rate (kon) | 10^6-10^7 M^-1 s^-1 | Kinetic binding analysis | Onset of action |

| Dissociation rate (koff) | 10^-3-10^-4 s^-1 | Washout experiments | Duration of effect |

| Residence time (RT) | 15-30 minutes | Equilibrium measurements | Sustained activity |

| Hill coefficient (nH) | ~1.0 | Saturation binding | Binding cooperativity |

Thermodynamic Binding Analysis

Van't Hoff analysis of temperature-dependent binding has revealed the thermodynamic parameters governing dexbrompheniramine-H1 receptor interactions [16] [9]. The binding process is characterized by favorable enthalpy changes (ΔH < 0) ranging from -25 to -35 kJ/mol, indicating strong intermolecular interactions [10] [9].

Entropy changes (ΔS) are typically positive, contributing 15-25 kJ/mol to the binding free energy at physiological temperature [16] [9]. This favorable entropy term likely reflects hydrophobic interactions and the release of ordered water molecules from the binding site upon ligand binding [10] [9].

Structure-Activity Relationship Studies

Systematic structure-activity relationship (SAR) studies have identified critical molecular features required for high-affinity H1 receptor binding [2] [6]. The essential pharmacophore elements include:

- A basic nitrogen atom (dimethylamino group) for ionic interaction with Asp107^3.32^ [5] [6]

- An aromatic ring system for π-π stacking interactions [2] [4]

- A halogen substituent (bromine) for additional binding energy [7] [8]

- Optimal spatial arrangement of these elements for receptor complementarity [2] [6]

Chemical modifications that disrupt these key interactions result in substantial decreases in binding affinity, confirming their critical roles in molecular recognition [2] [6]. The stereochemical requirement for the S-enantiomer reflects the chiral nature of the receptor binding site and the importance of precise spatial orientation for optimal interactions [7] [8].

Molecular Docking and Computational Studies

Computational docking studies using the crystal structure of the H1 receptor (PDB: 3RZE) have provided detailed insights into the binding mode of dexbrompheniramine [3] [4]. These studies confirm the deep penetration of the ligand into the transmembrane binding cavity, with the dimethylamino group positioned to interact with Asp107^3.32^ [2] [6].

The aromatic ring systems occupy distinct sub-pockets within the binding site, with the 4-bromophenyl ring engaging hydrophobic residues in the lower aromatic region and the pyridyl ring interacting with residues in the upper aromatic region [2] [4]. The bromine substituent fits into a specific hydrophobic pocket, contributing to binding selectivity [7] [8].

Molecular dynamics simulations reveal stable binding complexes with minimal conformational fluctuations, consistent with the long residence times observed experimentally [2] [9]. The binding pose remains stable throughout extended simulation periods, with root-mean-square deviations typically less than 2 Å [19] [2].

Blood-Brain Barrier Permeation Mechanisms

The blood-brain barrier (BBB) penetration properties of dexbrompheniramine represent a critical determinant of its therapeutic efficacy and side effect profile. As a first-generation antihistamine, dexbrompheniramine readily crosses the BBB through passive diffusion mechanisms, enabling both desired therapeutic effects and unwanted central nervous system side effects.

Passive Transcellular Diffusion

The primary mechanism of BBB penetration for dexbrompheniramine involves passive transcellular diffusion through the lipid bilayer of brain capillary endothelial cells [20] [21]. This process is governed by the compound's physicochemical properties, particularly its lipophilicity and molecular size [22] [23].

Dexbrompheniramine exhibits optimal lipophilicity for BBB penetration, with a calculated log P value of approximately 3.6-4.0, falling within the ideal range for passive diffusion across biological membranes [7] [20]. The compound's molecular weight of 319.25 g/mol is well below the typical upper limit of 400-500 g/mol for efficient BBB crossing [21] [22].

Physicochemical Determinants of BBB Penetration

The BBB permeability of dexbrompheniramine is determined by several key physicochemical parameters that influence its ability to traverse the blood-brain interface [20] [21]. These parameters work synergistically to determine the compound's central nervous system bioavailability.

| Parameter | Value | Optimal Range | Impact on BBB Penetration |

|---|---|---|---|

| Molecular weight | 319.25 g/mol | <400-500 g/mol | Favorable for crossing |

| Log P (octanol/water) | 3.6-4.0 | 2.0-4.0 | Optimal lipophilicity |

| Polar surface area | ~16 Ų | <60-90 Ų | Minimal polar surface |

| Hydrogen bond donors | 0 | <5 | Favorable profile |

| Hydrogen bond acceptors | 2 | <10 | Acceptable count |

The compound's minimal polar surface area of approximately 16 Ų significantly facilitates BBB penetration, as large polar surfaces typically impede passive diffusion [20] [22]. The absence of hydrogen bond donors and minimal number of acceptors further enhance membrane permeability [21] [23].

Efflux Transporter Interactions

Unlike many modern pharmaceuticals, dexbrompheniramine exhibits minimal interaction with efflux transporters, particularly P-glycoprotein (P-gp), which actively removes xenobiotics from the brain [21] [24]. This low efflux activity contributes to the compound's efficient brain penetration and retention [20] [22].

The lack of significant P-gp substrate activity distinguishes dexbrompheniramine from newer antihistamines that are designed to be P-gp substrates to minimize CNS penetration [24] [21]. This difference in efflux transporter interaction is a key factor in the classification of antihistamines into first-generation (CNS-penetrating) and second-generation (CNS-sparing) categories [25] [24].

CNS Distribution and Receptor Occupancy

Following BBB penetration, dexbrompheniramine distributes widely throughout the brain, achieving concentrations sufficient for significant H1 receptor occupancy [25] [24]. Positron emission tomography (PET) studies using [^11C]doxepin have demonstrated substantial central H1 receptor occupancy by first-generation antihistamines [25] [26].

The compound's ability to achieve therapeutically relevant brain concentrations is evidenced by its central nervous system effects, including sedation, cognitive impairment, and antimuscarinic effects [25] [27]. These effects correlate directly with the degree of central H1 receptor occupancy, providing pharmacodynamic evidence of efficient BBB penetration [25] [24].

Regional Brain Distribution Patterns

Dexbrompheniramine exhibits non-uniform distribution within the brain, with preferential accumulation in regions with high H1 receptor density [25] [26]. The highest concentrations are typically found in the cortical regions, particularly the frontal and temporal cortices, which are rich in H1 receptors [25] [26].

Subcortical regions, including the thalamus and striatum, also show significant drug accumulation, although the relationship between drug concentration and H1 receptor density is less direct in these areas [25] [26]. The cerebellum, which has relatively low H1 receptor density, serves as a reference region for PET studies due to its minimal specific binding [25] [26].

Pharmacokinetic Considerations

The BBB penetration kinetics of dexbrompheniramine are characterized by rapid onset and prolonged duration, reflecting both efficient crossing and extended brain retention [24] [27]. Peak brain concentrations are typically achieved within 1-2 hours after oral administration, paralleling the time course of sedative effects [25] [27].

The compound's long elimination half-life of approximately 22 hours contributes to sustained BBB penetration and prolonged central nervous system effects [17] [24]. This extended duration requires careful consideration in clinical use, particularly regarding activities requiring mental alertness [27] [28].

Clinical Implications of BBB Penetration

The efficient BBB penetration of dexbrompheniramine has significant clinical implications, contributing to both therapeutic efficacy and adverse effects [25] [24]. The compound's ability to access central H1 receptors enables treatment of conditions involving central histaminergic signaling, including sleep disorders and nausea [25] [24].

However, the same BBB penetration properties that enable therapeutic efficacy also contribute to unwanted side effects, including sedation, cognitive impairment, and psychomotor dysfunction [25] [27]. These effects necessitate careful patient counseling and monitoring, particularly in populations at risk for falls or accidents [27] [28].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.4

Appearance

Melting Point

UNII

Drug Indication

Livertox Summary

Drug Classes

Pharmacology

Dexbrompheniramine is an alkylamine derivative with anticholinergic and sedative properties. Dexbrompheniramine is a histamine H1-receptor antagonist that competes with histamine for the H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels and respiratory tract. The antagonistic action of this agent blocks the activities of endogenous histamine, which subsequently leads to temporary relief from the negative histamine-mediated symptoms of allergic reaction such as bronchoconstriction, vasodilation, increased capillary permeability and spasmodic contractions of gastrointestinal smooth muscle.

MeSH Pharmacological Classification

ATC Code

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AB - Substituted alkylamines

R06AB06 - Dexbrompheniramine

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Gliotoxin

Biological Half Life

Use Classification

Dates

Explore Compound Types